REACTION_SMILES
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[CH2:6]([Cl:7])[CH2:8][Cl:9].[CH3:27][N:28]([c:29]1[cH:30][cH:31][n:32][cH:33][cH:34]1)[CH3:35].[Cl:10][c:11]1[c:12]2[cH:13][cH:14][n:15][cH:16][c:17]2[cH:18][cH:19][c:20]1[NH2:21].[O:22]=[CH:23][N:24]([CH3:25])[CH3:26].[OH:1][C:2](=[O:3])[CH2:4][Cl:5]>>[O:1]=[C:2]([CH2:4][Cl:5])[NH:21][c:20]1[c:11]([Cl:10])[c:12]2[cH:13][cH:14][n:15][cH:16][c:17]2[cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc2cnccc2c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCl
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Name
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Type
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product
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Smiles
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O=C(CCl)Nc1ccc2cnccc2c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |